molecular formula C9H9ClO2 B184251 2-Chloro-1-(4-methoxyphenyl)ethanone CAS No. 2196-99-8

2-Chloro-1-(4-methoxyphenyl)ethanone

Cat. No. B184251
CAS RN: 2196-99-8
M. Wt: 184.62 g/mol
InChI Key: MCRINSAETDOKDE-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-Methoxyphenacyl chloride, is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(4-methoxyphenyl)ethanone consists of a benzene ring (the phenyl group) substituted with a methoxy group (OCH3) at the 4th position and an acetyl group (COCH2Cl) at the 1st position . The InChIKey for this compound is MCRINSAETDOKDE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-1-(4-methoxyphenyl)ethanone is a solid at room temperature with a melting point of 98-100 °C . Its density is approximately 1.2±0.1 g/cm3 . The compound is also characterized by a boiling point of 302.7±17.0 °C at 760 mmHg .

Scientific Research Applications

  • Preparation of Heterocycles : Moskvina, Shilin, and Khilya (2015) developed a method for preparing various heterocycles, including isoflavone, diarylisoxazole, and diarylpyrazoles, starting from 1-(2-hydroxy-4-methoxyphenyl)ethanone or 1-(2,4-dihydroxyphenyl)ethanone (Moskvina, Shilin, & Khilya, 2015).

  • Inhibitors of Platelet Aggregation : Akamanchi et al. (1999) synthesized derivatives of 1-(2-hydroxy-phenyl)ethanone, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, and evaluated them for their ability to inhibit platelet aggregation (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

  • Study of Aquatic Chlorination of UV-Filter Avobenzone : Kalister et al. (2016) identified 2-chloro-1-(4-methoxyphenyl)ethanone as one of the main products in the chlorination of avobenzone, a common UV filter in sunscreens (Kalister, Dolenc, Sarakha, Polyakova, Lebedev, & Trebše, 2016).

  • Crystallographic Studies : Kesternich et al. (2010) analyzed the crystal structure of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, highlighting the angles and interactions between different fragments of the molecule (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

  • Synthesis and Characterization of Hydrazone Compounds : Xiao-xue (2011) synthesized and characterized 1-(4-methoxyphenyl) ethanone 4-chlorobenzoyl hydrazone, providing insights into its structural properties (Xiao-xue, 2011).

  • Identification in Natural Extracts : Khan, Rutaihwa, and Mhehe (2003) isolated 1-(3-hydroxy-4-methoxyphenyl)ethanone from the stem bark of Lamprothamnus zanguebaricus, adding to the knowledge of natural products chemistry (Khan, Rutaihwa, & Mhehe, 2003).

  • Chemistry of Methoxychlor Derivatives : Baarschers and Vukmanich (1986) investigated the synthesis and properties of various methoxychlor derivatives, including 2-chloro-1-(4-methoxyphenyl)ethanone, relevant to the study of pesticides (Baarschers & Vukmanich, 1986).

  • Synthesis and Evaluation of Antiplatelet Activity : Chang, Lu, and Zhao (2009) synthesized 1-(5-chloro-2-methoxyphenyl)ethanone and evaluated its crystal structure, contributing to the understanding of the molecular interactions and potential bioactivity of such compounds (Chang, Lu, & Zhao, 2009).

  • Study of Estrogenic Metabolites : Bulger, Feil, and Kupfer (1985) explored the role of hepatic monooxygenases in generating estrogenic metabolites from methoxychlor, identifying 2-chloro-1-(4-methoxyphenyl)ethanone as a relevant compound in this process (Bulger, Feil, & Kupfer, 1985).

  • Reductive Dechlorination Studies : Satsuma and Masuda (2012) investigated the dechlorination of methoxychlor, including 2-chloro-1-(4-methoxyphenyl)ethanone, by various environmental bacterial species, contributing to the understanding of environmental degradation pathways of pesticides (Satsuma & Masuda, 2012).

Safety And Hazards

When handling 2-Chloro-1-(4-methoxyphenyl)ethanone, it’s important to ensure adequate ventilation and to avoid dust formation. Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation . The compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRINSAETDOKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862865
Record name 2-Chloro-1-(4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-methoxyphenyl)ethanone

CAS RN

2196-99-8
Record name 2-Chloro-1-(4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2196-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxyphenacyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2196-99-8
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Record name 2-Chloro-1-(4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Kalister, D Dolenc, M Sarakha, OV Polyakova… - Journal of Analytical …, 2016 - Springer
We studied the reactions of 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone), the most common UV filter in formulations of sunscreens, under the conditions of disinfection. …
Number of citations: 13 link.springer.com
P Trebše, OV Polyakova, M Baranova, MB Kralj… - Water research, 2016 - Elsevier
Emerging contaminants represent a wide group of the most different compounds. They appear in the environment at trace levels due to human activity. Most of these compounds are not …
Number of citations: 59 www.sciencedirect.com
R Prebil, S Stavber - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The novel reaction system air/ammonium nitrate/iodine/hydrochloric acid [air/NH 4 NO 3(cat.) /I 2(cat.) /HCl] is introduced as a simple, safe, cheap, efficient and regioselective mediator …
Number of citations: 28 onlinelibrary.wiley.com
AAS El-Ahl, AH Elbeheery, FA Amer - Synthetic Communications, 2011 - Taylor & Francis
Alkyl aryl ketones on treatment with SiCl 4 /urea–hydrogen peroxide (UHP) or SiCl 4 /iodosylbenzne reagent systems afforded α -chloroketones in excllent yields, while ketones with …
Number of citations: 16 www.tandfonline.com
S Stavber - Tetrahedron Letters, 2014 - Elsevier
The novel reaction system comprising air/NH 4 NO 3(cat.) /I 2 /H 2 SO 4(cat.) is introduced as a simple, safe, cheap, efficient, and regioselective mediator for direct aerobic oxidative α-…
Number of citations: 21 www.sciencedirect.com
SK Biswas, T Biswas - Int. J. Exp. Res, 2022 - pdfs.semanticscholar.org
Various oxidative compounds such as aldehyde, ketone ester, and acids can be produced in large yields by an effective iodine-mediated oxidative reaction of organic molecules. …
Number of citations: 3 pdfs.semanticscholar.org
A Kaiser, W Wiegrebe - Monatshefte für Chemie/Chemical Monthly, 1998 - Springer
Mono-O,O- and mono-S,S-ketals of 1,3-diphenylpropane-1,3-diones react with hydroxylamine hydrochloride and O-methylhydroxylamine hydrochloride affording mixtures of (E/Z) …
Number of citations: 0 link.springer.com
VA Mamedov, VL Mamedova, ZK Gul'nas… - RSC …, 2016 - pubs.rsc.org
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new …
Number of citations: 24 pubs.rsc.org
LP Jin, C Zhang, Q Xie, J Xu, L Wang, LC Yang… - Arabian Journal of …, 2022 - Elsevier
The docking study on a series of furo[1]benzofuran derivatives with ERα has been demonstrated. The synthesis and characterization of a series of furo[1]benzofuran derivatives were …
Number of citations: 0 www.sciencedirect.com
ZZ Huang, Y Tang - The Journal of Organic Chemistry, 2002 - ACS Publications
A novel catalyst 2 for Wittig-type and dehalogenation reactions was developed. In the presence of triphenyl phosphite, a wide variety of aldehydes could react with α-bromoacetates to …
Number of citations: 90 pubs.acs.org

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